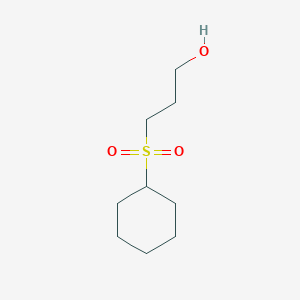

3-Cyclohexylsulfonyl-1-propanol

Description

3-Cyclohexylsulfonyl-1-propanol is a propanol derivative featuring a cyclohexylsulfonyl group (–SO₂–) at the third carbon of the propanol backbone. Sulfonyl-containing compounds are known for their electron-withdrawing properties, which influence reactivity, acidity, and solubility. For instance, sulfonic acids (e.g., 3-(cyclohexylamino)propane-1-sulfonic acid ) are strong acids used as buffers, while sulfonamides (e.g., 3-(cyclohexyloxy)propane-1-sulfonamide ) are common in drug development.

Properties

Molecular Formula |

C9H18O3S |

|---|---|

Molecular Weight |

206.30 g/mol |

IUPAC Name |

3-cyclohexylsulfonylpropan-1-ol |

InChI |

InChI=1S/C9H18O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h9-10H,1-8H2 |

InChI Key |

GKIZCFKHYQQNKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: Sulfonyl (–SO₂–): Compared to sulfonamides (e.g., ) and sulfonic acids (e.g., ), sulfonyl groups are less acidic but more stable under neutral conditions. This makes this compound suitable for reactions requiring moderate electron withdrawal without extreme acidity. Amino vs. Sulfonyl: The amino alcohol in exhibits basicity due to the –NH– group, whereas the sulfonyl group in the target compound lacks basicity, altering its interaction with biological targets.

Molecular Weight and Solubility :

- Higher molecular weight compounds like 3-(cyclohexyloxy)propane-1-sulfonamide (233.32 g/mol ) may exhibit lower aqueous solubility compared to diols (e.g., , 158.24 g/mol). The sulfonyl group in the target compound likely reduces hydrophilicity compared to diols but enhances it relative to sulfonamides.

Applications: Pharmaceuticals: Sulfonamides () and amino alcohols () are common in drug design. The target compound’s sulfonyl group could serve as a precursor for sulfonamide drugs via substitution reactions. Material Science: Diols like are used in polymers, while sulfonic acids () stabilize biomolecules. The sulfonyl group’s stability suggests utility in surfactants or corrosion inhibitors.

Research Findings and Limitations

- Synthetic Routes: highlights custom synthesis capabilities for sulfonamide derivatives, suggesting feasible pathways for 3-cycloclohexylsulfonyl-1-propanol via sulfonation of propanol precursors .

- Stability Concerns : Sulfonic acids () are prone to hydrolysis under acidic conditions, whereas sulfonamides () are more hydrolytically stable. The sulfonyl group in the target compound may offer intermediate stability.

- Data Gaps: Direct experimental data (e.g., pKa, logP) for this compound is absent in the evidence, requiring extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.